molecular formula C22H27ClFN3O4 B8566489 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide

4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide

Cat. No.: B8566489
M. Wt: 451.9 g/mol
InChI Key: WUYNAGSDZADZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxy Moxifloxacin Hydrochloride involves multiple steps, starting from the basic structure of moxifloxacinThe reaction conditions often require the use of solvents like DMSO and methanol, and the reactions are carried out under inert atmosphere conditions to prevent any unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like chromatography for purification. The production is carried out in controlled environments to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Ethoxy Moxifloxacin Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols. Substitution reactions can produce a variety of products, including halogenated compounds and amines.

Scientific Research Applications

8-Ethoxy Moxifloxacin Hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Ethoxy Moxifloxacin Hydrochloride involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents the bacteria from replicating and transcribing their DNA, leading to bacterial cell death. The molecular targets include the DNA gyrase and topoisomerase IV enzymes, and the pathways involved are related to DNA replication and transcription .

Comparison with Similar Compounds

8-Ethoxy Moxifloxacin Hydrochloride can be compared with other fluoroquinolone antibiotics, such as:

  • Ciprofloxacin
  • Levofloxacin
  • Ofloxacin

Uniqueness: The unique feature of 8-Ethoxy Moxifloxacin Hydrochloride is the presence of the ethoxy group at the 8th position, which enhances its antibacterial activity and spectrum of action compared to other fluoroquinolones .

Properties

Molecular Formula

C22H27ClFN3O4

Molecular Weight

451.9 g/mol

IUPAC Name

4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide

InChI

InChI=1S/C22H27ClFN3O4/c1-30-21-13-27(8-2-10-31-15-5-3-14(24)4-6-15)9-7-19(21)26-22(29)16-11-17(23)18(25)12-20(16)28/h3-6,11-12,19,21,28H,2,7-10,13,25H2,1H3,(H,26,29)

InChI Key

WUYNAGSDZADZCE-UHFFFAOYSA-N

Canonical SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

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